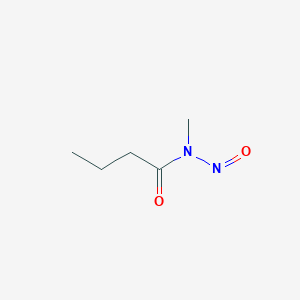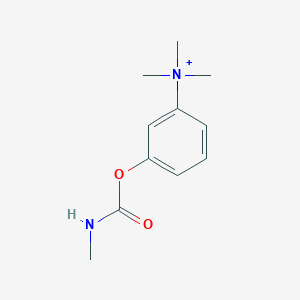
2,6-Dimethylisonicotinaldehyde
Descripción general
Descripción
The research on 2,6-Dimethylisonicotinaldehyde derivatives and related compounds has led to the synthesis of various organotin bromides and the use of 2,6-dimethylpyridinium trinitromethanide as a catalyst. The first paper discusses the synthesis of {2,6-bis[(dimethylamino)methyl]phenyl}diorganotin bromides, which are highly soluble in water and other polar solvents, with varying solubility in apolar solvents depending on the substituents. These compounds exhibit interesting solubility behavior and dissociation properties in water . The second paper introduces a novel nanostructured molten salt, 2,6-dimethylpyridinium trinitromethanide, which acts as an efficient catalyst for the synthesis of 1,2,4,5-tetrasubstituted imidazole derivatives. This catalyst offers advantages such as effective catalysis, cost-effectiveness, and reusability .
Synthesis Analysis
The synthesis of diorganotin bromides involves the use of dimethylamino groups attached to a phenyl ring, resulting in compounds with significant water solubility. The synthesis process is not detailed in the abstract, but the resulting compounds show complete dissociation in water, forming triorganotin cations . In the second study, the synthesis of imidazole derivatives is facilitated by the 2,6-dimethylpyridinium trinitromethanide catalyst through a one-pot four-component condensation reaction. This process occurs at room temperature and under solvent-free conditions, highlighting the green chemistry aspect of the synthesis .
Molecular Structure Analysis
The molecular structure of the triorganotin cations is revealed through NMR spectroscopy to have a trigonal bipyramidal (TBP) structure with nitrogen atoms occupying axial sites. An X-ray investigation of single crystals confirms the ionic structure of the triorganotin halide in the solid state and provides detailed molecular geometry . The catalyst used in the second study is characterized by various spectroscopic and analytical techniques, including IR, NMR, mass spectroscopy, XRD, SEM, TEM, TG, and DTG analyses, which help to understand its structure and properties .
Chemical Reactions Analysis
The triorganotin cations synthesized in the first study undergo dynamic processes as observed by NMR spectroscopy. At temperatures above -90°C, a rate-determining Sn-N dissociation occurs, and above 5°C, a second process involving the rotation of the substituted aryl group around the Sn-N bond begins . The second paper does not detail specific chemical reactions of the catalyst but focuses on its role in promoting the synthesis of imidazole derivatives .
Physical and Chemical Properties Analysis
The physical properties of the diorganotin bromides, such as solubility, are influenced by the nature of the substituents. The dimethyl compound is completely dissociated in water, indicating its ionic nature and potential as a 1/1 electrolyte . The catalyst presented in the second paper has notable physical properties, such as being nanostructured and molten at room temperature, which contribute to its effectiveness in catalyzing the synthesis of imidazole derivatives. Its thermal stability is also analyzed using thermogravimetric methods .
Aplicaciones Científicas De Investigación
Radical Substitution Reactions
2,6-Dimethylisonicotinaldehyde and its derivatives find use in free-radical reactions. For instance, dimethyl pyridine-2,6-dicarboxylate is selectively substituted through free-radical reactions involving the generation of free radicals through Fenton-type reactions, followed by hydrogen abstraction from aldehydes or alcohols. This leads to the production of various dimethyl pyridine-2,6-dicarboxylates with potential applications in material science and organic synthesis (Shelkov & Melman, 2005).
Catalysis in Organic Synthesis
2,6-Dimethylpyridinium trinitromethanide, a derivative, is used as a catalyst in the synthesis of 1,2,4,5-tetrasubstituted imidazole derivatives. This method offers benefits such as effective catalysis, cost-effectiveness, and reusability of the catalyst, showcasing its potential in facilitating green chemistry and organic synthesis (Zolfigol et al., 2015).
Kinetics and Synthesis of Synthetic Chromene Derivatives
Synthetic chromene derivatives, vital in medicinal chemistry for their roles as drugs, particularly anticancer agents, rely on the kinetics and synthesis of compounds like dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate. This compound is synthesized via specific reactions, and its kinetics and mechanism have been studied to improve synthetic methodologies and understand its biological applications (Asheri et al., 2016).
Biodegradation of Plastic Monomers
2,6-Dimethylphenol, a structurally similar compound, is used in the plastics industry. Bacteria like Mycobacterium neoaurum B5-4 can degrade such compounds, offering an environmentally friendly way to handle plastic waste, particularly in remediating environments contaminated with plastic monomers (Ji et al., 2019).
Safety And Hazards
Propiedades
IUPAC Name |
2,6-dimethylpyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-6-3-8(5-10)4-7(2)9-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIMNDTVWZPKIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376655 | |
| Record name | 2,6-Dimethylisonicotinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethylisonicotinaldehyde | |
CAS RN |
18206-06-9 | |
| Record name | 2,6-Dimethylisonicotinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dimethylpyridine-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-N,4-N,6-N,8-N-tetrakis(3-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine](/img/structure/B103283.png)







![1-Benzyl-2-chloro-1H-benzo[d]imidazole](/img/structure/B103296.png)



